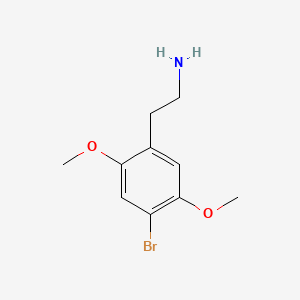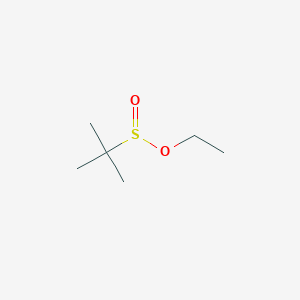
4-Bromo-2,5-dimethoxyphenethylamine
Vue d'ensemble
Description
La 4-Bromo-2,5-diméthoxyphénéthylamine est un composé psychédélique synthétique appartenant à la classe des phénéthylamines. Elle a été synthétisée pour la première fois par le chimiste américain Alexander Shulgin en 1974. Ce composé est connu pour ses effets hallucinogènes et a été utilisé à la fois à des fins récréatives et dans la recherche scientifique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 4-Bromo-2,5-diméthoxyphénéthylamine commence généralement par la condensation du 2,5-diméthoxybenzaldéhyde et du nitrométhane pour former le 2,5-diméthoxynitrostyrène. Cet intermédiaire est ensuite réduit en 2,5-diméthoxyphénéthylamine, qui est ensuite bromée pour donner le produit final .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse suit généralement les mêmes étapes que la préparation en laboratoire, avec des optimisations pour l'échelle, le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions : La 4-Bromo-2,5-diméthoxyphénéthylamine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en son amine correspondante ou en d'autres formes réduites.
Substitution : Les réactions de substitution halogénée peuvent remplacer l'atome de brome par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l'iodure de sodium dans l'acétone.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des amines .
4. Applications de la recherche scientifique
Chimie : Elle sert de composé modèle pour étudier les effets de l'halogénation sur les phénéthylamines.
Biologie : La recherche a exploré ses interactions avec les récepteurs de la sérotonine et ses effets sur les systèmes de neurotransmetteurs.
Médecine : Bien qu'elle soit principalement utilisée à des fins récréatives, il existe un intérêt pour ses applications thérapeutiques potentielles, comme en psychothérapie.
Industrie : Son utilisation dans l'industrie est limitée, mais elle a été utilisée dans la synthèse d'autres composés chimiques
5. Mécanisme d'action
Le composé exerce ses effets principalement par son action sur les récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT2C. Elle agit comme un agoniste partiel à ces récepteurs, conduisant à une neurotransmission modifiée et aux effets hallucinogènes caractéristiques. Les voies exactes impliquées dans son action sont encore en cours d'investigation, mais il est connu qu'elle influence la dopamine et d'autres systèmes de neurotransmetteurs .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the effects of halogenation on phenethylamines.
Biology: Research has explored its interactions with serotonin receptors and its effects on neurotransmitter systems.
Medicine: Although primarily used recreationally, there is interest in its potential therapeutic applications, such as in psychotherapy.
Industry: Its use in industry is limited, but it has been employed in the synthesis of other chemical compounds
Mécanisme D'action
The compound exerts its effects primarily through its action on serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmission and the characteristic hallucinogenic effects. The exact pathways involved in its action are still under investigation, but it is known to influence dopamine and other neurotransmitter systems .
Comparaison Avec Des Composés Similaires
La 4-Bromo-2,5-diméthoxyphénéthylamine est structurellement et pharmacologiquement similaire à d'autres composés de la classe des phénéthylamines, tels que :
Mescaline : Une autre phénéthylamine psychédélique, mais moins puissante que la 4-Bromo-2,5-diméthoxyphénéthylamine.
Brolamfémine : Structure et effets similaires, mais avec une puissance et une affinité pour les récepteurs différentes.
4-Iodo-2,5-diméthoxyphénéthylamine : Une autre phénéthylamine halogénée aux effets psychédéliques similaires
Le caractère unique de la 4-Bromo-2,5-diméthoxyphénéthylamine réside dans ses interactions spécifiques avec les récepteurs et le profil hallucinogène distinct qu'elle produit.
Propriétés
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12/h5-6H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOBZXQZVXHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216332 | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66142-81-2 | |
| Record name | 4-Bromo-2,5-dimethoxyphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66142-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066142812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxyphenethylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-1-(4-Bromo-2,5-dimethoxyphenyl)-2-ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V77772N32H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![16,18-Dioxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-one](/img/structure/B3395447.png)




![2-([2,2'-Binaphthalen]-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3395491.png)



